3-Bromo-4-chloro-5-nitro-tert-butylbenzene
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Overview
Description
3-Bromo-4-chloro-5-nitro-tert-butylbenzene: is an aromatic compound with the molecular formula C10H11BrClNO2 and a molecular weight of 292.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring, along with a tert-butyl group. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene typically involves multi-step reactions starting from benzene derivatives. The general synthetic route includes:
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Introduction of bromine and chlorine atoms using bromine and chlorine reagents in the presence of catalysts like iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3).
Alkylation: Introduction of the tert-butyl group using tert-butyl chloride and aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-5-nitro-tert-butylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and alkylation.
Reduction: Reduction of the nitro group to an amine using reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Oxidation: Oxidation of the tert-butyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Bromine, chlorine, FeBr3, FeCl3.
Reduction: SnCl2, Fe, HCl.
Oxidation: KMnO4.
Major Products:
Reduction: Formation of 3-Bromo-4-chloro-5-amino-tert-butylbenzene.
Oxidation: Formation of 3-Bromo-4-chloro-5-nitrobenzoic acid.
Scientific Research Applications
3-Bromo-4-chloro-5-nitro-tert-butylbenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its unique functional groups.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
3-Bromo-4-chloro-5-nitrobenzene: Lacks the tert-butyl group, making it less sterically hindered.
4-Bromo-3-chloro-5-nitro-tert-butylbenzene: Positional isomer with different reactivity due to the arrangement of substituents.
3-Bromo-4-chloro-5-nitro-toluene: Contains a methyl group instead of a tert-butyl group, affecting its chemical properties
Uniqueness: 3-Bromo-4-chloro-5-nitro-tert-butylbenzene is unique due to the combination of its functional groups and the steric effects of the tert-butyl group, which influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
1-bromo-5-tert-butyl-2-chloro-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRCWCUQNMOMRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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